Sodium nitroprussiate

Description

Early Chemical Discovery and Characterization of the Nitroprusside Ion

The discovery of sodium nitroprusside dates back to 1849 by the English chemist Lyon Playfair. mdpi.comnih.gov His work, "On the nitroprussides, a new class of salts," published in the Philosophical Transactions of the Royal Society of London, detailed the reaction of nitric acid with yellow prusside of potassium (potassium ferrocyanide). royalsocietypublishing.orgroyalsocietypublishing.org This reaction produced a dark red solution which, upon neutralization, yielded the novel nitroprusside salts. royalsocietypublishing.org Gmelin had earlier noted that a coffee-colored liquid produced during the decomposition of prussides turned a magnificent purple or blue color with the addition of an alkaline sulphide, a reaction now known as the Gmelin test. royalsocietypublishing.org

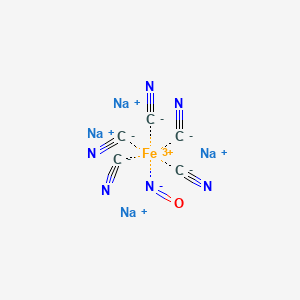

The synthesis of sodium nitroprusside can be achieved by reacting potassium ferrocyanide with nitric acid, followed by neutralization with sodium carbonate. wikipedia.org An alternative method involves the introduction of the nitrosyl ligand using nitrite (B80452). wikipedia.org The chemical formula for sodium nitroprusside is Na₂[Fe(CN)₅NO], and it is often found as a dihydrate. sciencemadness.orgscispace.com It presents as a dark reddish-orange, odorless solid that is soluble in water. sciencemadness.org The crystal structure of the sodium salt was solved in 1963, which was a significant step in understanding its coordination chemistry. sci-hub.se

Evolution of Research Trajectories: From Initial Observations to Modern Investigations of Nitric Oxide Chemistry

Initial research following Playfair's discovery focused on the fundamental chemistry of the nitroprusside ion, [Fe(CN)₅NO]²⁻. royalsocietypublishing.orgroyalsocietypublishing.org For many years, it was regarded as a "physiological curiosity". derangedphysiology.com A significant shift in research occurred with the discovery of its potent vasodilating effects, first noted in 1929. frontiersin.orgnih.gov This led to investigations into its mechanism of action, revealing that sodium nitroprusside acts as a prodrug, breaking down in circulation to release nitric oxide (NO). wikipedia.orgnih.gov

The release of nitric oxide is a key aspect of its biological activity. wikipedia.org NO activates guanylate cyclase in vascular smooth muscle, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). derangedphysiology.comnih.gov This cascade results in the relaxation of vascular smooth muscle and subsequent vasodilation. wikipedia.orgnih.gov This understanding of NO's role has spurred a vast amount of research into the broader field of nitric oxide chemistry and its physiological and pathophysiological implications. ahajournals.orgmdpi.com Modern research continues to explore the nuanced mechanisms of NO release and its interactions with biological systems, including its potential therapeutic applications beyond vasodilation. nih.govmdpi.com

Milestones in Fundamental Chemical and Biological Research Related to Sodium Nitroprusside

The journey of sodium nitroprusside from a laboratory curiosity to a well-studied chemical entity is marked by several key milestones. The timeline below highlights some of the pivotal moments in its research history.

| Year | Milestone | Significance |

| 1849 | Discovery by Lyon Playfair. mdpi.comnih.gov | Introduction of the nitroprusside class of salts to the scientific community. royalsocietypublishing.orgroyalsocietypublishing.org |

| 1929 | First observation of hypotensive effects. frontiersin.orgnih.gov | Shifted the research focus towards its biological and pharmacological properties. |

| 1955 | First therapeutic use reported by Page et al. frontiersin.orgnih.gov | Established its clinical potential. |

| 1963 | Crystal structure of sodium nitroprusside solved. sci-hub.se | Provided a foundational understanding of its three-dimensional structure and bonding. |

| Late 20th Century | Elucidation of the nitric oxide release mechanism. wikipedia.orgnih.gov | Uncovered the fundamental basis for its potent vasodilatory action and linked it to the burgeoning field of NO biology. derangedphysiology.comnih.gov |

| Modern Era | Ongoing research into diverse applications. | Investigations into its role as an analytical reagent, in microbiology for biofilm dispersal, and potential in other therapeutic areas. wikipedia.org |

The chemical reactions of sodium nitroprusside are primarily associated with the nitric oxide ligand. wikipedia.org For instance, its reaction with the sulfide (B99878) ion (S²⁻) to form the violet-colored [Fe(CN)₅(NOS)]⁴⁻ ion is the basis for a sensitive analytical test for sulfide ions. wikipedia.org It is also utilized as an analytical reagent for detecting methyl ketones, amines, and thiols. wikipedia.org

Properties

CAS No. |

63919-22-2 |

|---|---|

Molecular Formula |

C5FeN6Na4O+ |

Molecular Weight |

307.90 g/mol |

IUPAC Name |

tetrasodium;iron(3+);nitroxyl anion;pentacyanide |

InChI |

InChI=1S/5CN.Fe.NO.4Na/c5*1-2;;1-2;;;;/q5*-1;+3;-1;4*+1 |

InChI Key |

BQMKAHQKDSZAIQ-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Na+].[Na+].[Fe+3] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Chemistry of Sodium Nitroprusside

Conventional Laboratory Synthesis Routes

The traditional laboratory synthesis of sodium nitroprusside has primarily relied on the modification of hexacyanoferrate precursors. These methods are well-established and continue to be utilized for the bulk preparation of the compound.

Nitric Acid Digestion of Ferrocyanide Precursors

The most common laboratory method for synthesizing sodium nitroprusside involves the direct reaction of a ferrocyanide salt, typically potassium ferrocyanide, with nitric acid. nih.goviijls.comwikipedia.org This process, often referred to as nitric acid digestion, proceeds through the oxidation of the ferrocyanide ion and the introduction of the nitrosyl (NO) ligand.

In the second step, the acidic intermediate is neutralized with a sodium salt, typically sodium carbonate, to yield sodium nitroprusside. iijls.comwikipedia.org The resulting sodium nitroprusside can then be isolated and purified by crystallization.

Reaction Scheme:

K₄[Fe(CN)₆] + 6HNO₃ → H₂[Fe(CN)₅(NO)] + 4KNO₃ + CO₂ + NH₄NO₃ iijls.com H₂[Fe(CN)₅(NO)] + Na₂CO₃ → Na₂[Fe(CN)₅(NO)] + H₂O + CO₂ iijls.com

Factors such as reaction temperature, concentration of nitric acid, and reaction time can significantly influence the yield and purity of the final product. While yields can vary, some laboratory preparations report yields of around 30%. sciencemadness.org

| Synthesis Route | Precursors | Key Reagents | Reported Yield | Notes |

|---|---|---|---|---|

| Nitric Acid Digestion | Potassium Ferrocyanide | Nitric Acid, Sodium Carbonate | ~30-61.6% | Common laboratory method; can produce various side products. youtube.comsciencemadness.org |

| Nitrite (B80452) Introduction | Hexacyanoferrate(II) | Nitrite (e.g., Sodium Nitrite) | Data not readily available | Alternative route with potentially milder conditions. wikipedia.org |

Alternative Routes via Nitrite Introduction to Hexacyanoferrates

An alternative pathway to sodium nitroprusside involves the direct introduction of the nitrosyl ligand using a nitrite salt, such as sodium nitrite, reacting with a hexacyanoferrate(II) complex. wikipedia.org This method avoids the use of concentrated nitric acid, potentially offering a milder and more controlled reaction.

[Fe(CN)₆]⁴⁻ + H₂O + NO₂⁻ → [Fe(CN)₅(NO)]²⁻ + CN⁻ + 2OH⁻ wikipedia.org

This reaction is typically carried out in an aqueous solution. The mechanism is proposed to involve an outer-sphere electron transfer, where the hexacyanoferrate(III) is reduced by nitric oxide (formed from nitrite in situ) to the corresponding Fe(II) complex, which then rapidly reacts with nitrite to form the nitroprusside anion. researchgate.net Further research is needed to fully optimize this route for high-yield production and to understand the complete reaction kinetics and mechanism.

Advanced Synthetic Approaches for Tailored Applications

With the advent of nanotechnology, there is growing interest in developing novel formulations of established therapeutic agents to enhance their efficacy and overcome limitations. Sodium nitroprusside is no exception, and recent research has focused on the synthesis of nanoformulations to control its release and improve its stability.

Synthesis of Sodium Nitroprusside Nanoformulations

Nanoformulations of sodium nitroprusside aim to encapsulate the drug within a biocompatible matrix, thereby controlling its release profile and protecting it from premature degradation. Chitosan (B1678972), a natural and biodegradable polymer, has emerged as a popular choice for this purpose.

Ionic gelation is a widely used technique for the preparation of chitosan-based nanoparticles. iijls.com This method relies on the electrostatic interaction between the positively charged amino groups of chitosan in an acidic solution and a polyanionic cross-linking agent, such as sodium tripolyphosphate (TPP).

The process typically involves dissolving chitosan in an acidic solution, followed by the addition of sodium nitroprusside. A solution of the cross-linking agent (TPP) is then added dropwise under constant stirring. This induces the formation of nanoparticles as the chitosan chains cross-link and encapsulate the sodium nitroprusside molecules. The size and surface charge of the resulting nanoparticles can be controlled by varying parameters such as the concentration of chitosan and TPP, the pH of the solution, and the stirring rate.

| Polymer | Cross-linker | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

|---|---|---|---|---|

| Chitosan | Sodium Tripolyphosphate (TPP) | 105 - 216 | 0.206 - 0.417 | +14.6 to +59.3 |

Data compiled from multiple sources reflecting typical ranges for chitosan nanoparticles prepared by ionic gelation. iijls.comresearchgate.netnih.gov

The successful synthesis and characterization of sodium nitroprusside nanoformulations are confirmed through various analytical techniques.

Dynamic Light Scattering (DLS): DLS is employed to determine the average particle size, size distribution (polydispersity index, PDI), and the surface charge (zeta potential) of the nanoparticles. For chitosan-based nanoparticles, a positive zeta potential is typically observed due to the protonated amino groups of chitosan, which is crucial for their stability and interaction with biological membranes. iijls.comnih.gov

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is used to confirm the encapsulation of sodium nitroprusside within the chitosan nanoparticles and to identify the interactions between the drug and the polymer matrix. The FT-IR spectrum of the nanoformulation will show characteristic peaks of both chitosan and sodium nitroprusside. Key vibrational bands for sodium nitroprusside include the C≡N stretching and the N=O stretching frequencies. Shifts in these peaks can indicate the interaction of sodium nitroprusside with the chitosan matrix.

| Functional Group | Chitosan (cm⁻¹) | Sodium Nitroprusside (cm⁻¹) | SNP-Loaded Chitosan NPs (cm⁻¹) | Assignment |

|---|---|---|---|---|

| O-H and N-H stretching | ~3450 | - | ~3450 (sharper) | Enhanced hydrogen bonding |

| C-H stretching | ~2923, ~2883 | - | ~2923, ~2883 | Asymmetric and symmetric stretching |

| C≡N stretching | - | ~2143 | Present | Characteristic of nitroprusside |

| N=O stretching | - | ~1936 | Present | Characteristic of nitroprusside |

| P=O stretching (from TPP) | - | - | ~1059 | Indicates cross-linking |

Peak positions are approximate and can vary based on specific preparation methods and instrumentation. researchgate.net

Release Kinetics: The in vitro release of sodium nitroprusside from the nanoformulations is a critical parameter to evaluate their performance. These studies are typically conducted in a physiological buffer solution, and the amount of released drug is quantified over time using techniques like UV-Vis spectroscopy. The release profile is often biphasic, with an initial burst release followed by a sustained release phase. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

| Model | Equation | Description of Release Mechanism |

|---|---|---|

| Zero-Order | Qₜ = Q₀ + K₀t | Drug release is constant over time, independent of concentration. |

| First-Order | logQₜ = logQ₀ - K₁t/2.303 | Release rate is proportional to the amount of drug remaining in the nanoparticle. |

| Higuchi | Qₜ = Kₕt¹ᐟ² | Release is governed by Fickian diffusion. |

| Korsmeyer-Peppas | Qₜ/Q∞ = Kₖₚtⁿ | Describes drug release from a polymeric system; 'n' indicates the release mechanism (e.g., Fickian diffusion, non-Fickian transport). |

Qₜ is the amount of drug released at time t, Q₀ is the initial amount of drug, Q∞ is the total amount of drug, and K represents the release rate constant for each model. nih.gov

Characterization of Synthetic Products

The synthesized sodium nitroprusside is a red-colored, water-soluble crystalline solid. wikipedia.orgacs.org Characterization of the product is crucial to confirm its identity, purity, and structural integrity. This is achieved through various analytical techniques, including spectroscopy, crystallography, and thermal analysis.

Spectroscopic Analysis

Infrared (IR) Spectroscopy Infrared spectroscopy is a key tool for characterizing the nitroprusside anion, [Fe(CN)₅NO]²⁻. The most significant vibrational bands are those corresponding to the N≡O and C≡N stretching frequencies. The N-O stretch is particularly informative about the nature of the iron-nitrosyl bond. In sodium nitroprusside, this band appears at a relatively high frequency, which is indicative of a strong bond and is formulated as containing an NO⁺ ligand with the iron in a +2 oxidation state. wikipedia.org The characteristic vibrational peak of the NO group in sodium nitroprusside has been observed at approximately 1935 cm⁻¹ and 1947 cm⁻¹. wikipedia.orgvibgyorpublishers.org Upon photoirradiation, changes in the IR spectrum can be observed, indicating the dissociation of the complex. vibgyorpublishers.org

Interactive Data Table: Characteristic IR Frequencies for Sodium Nitroprusside

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| N≡O Stretch | ~1947 | wikipedia.org |

| N≡O Stretch | 1935 | vibgyorpublishers.org |

| C≡N Stretch (Decomposed Complex) | ~2080 | vibgyorpublishers.org |

UV-Visible (UV-Vis) Spectroscopy The electronic absorption spectrum of sodium nitroprusside in aqueous solution displays characteristic absorption bands in the ultraviolet and visible regions. These absorptions are attributed to metal-to-ligand charge transfer (MLCT) transitions. A specific spectrophotometric method for analysis utilizes the molar absorptivity values at maxima appearing at 394 nm and 498 nm. nih.gov These measurements are considered indicative of the unaltered nitroferricyanide complex. nih.gov Another study involving coupling with diazotized p-nitroaniline reported absorption maxima at 278 nm and 396 nm, depending on the concentration. researchgate.net

Interactive Data Table: UV-Visible Absorption Maxima for Sodium Nitroprusside

| Wavelength (λₘₐₓ) | Solvent/Condition | Reference |

|---|---|---|

| 394 nm | Aqueous | nih.gov |

| 498 nm | Aqueous | nih.gov |

| 278 nm | Aqueous (low conc., with DPNA) | researchgate.net |

Crystallographic Analysis

The three-dimensional structure of sodium nitroprusside dihydrate has been determined by single-crystal X-ray and neutron diffraction techniques. wikipedia.orgacs.orgwikimedia.org The compound crystallizes in the orthorhombic system with the space group Pnnm. acs.org

The analysis reveals that the nitroprusside anion, [Fe(CN)₅NO]²⁻, possesses an octahedral geometry around the central iron(II) atom. wikipedia.org The iron is surrounded by five cyanide (CN⁻) ligands and one nitric oxide (NO) ligand. wikipedia.org A key structural feature is the nearly linear Fe-N-O linkage, with an angle reported to be 176.2°. wikipedia.org This linearity, along with a short N-O bond distance, supports the description of the ligand as NO⁺. wikipedia.org The sodium ions are coordinated to the nitrogen atoms of the cyanide groups and the oxygen atoms of the water molecules, creating a complex crystal lattice. acs.org

Interactive Data Table: Crystallographic Data for Sodium Nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | acs.org |

| Space Group | Pnnm | acs.org |

| Fe-N (nitrosyl) Bond Length | 1.63 ± 0.02 Å | acs.org |

| N-O Bond Length | 1.13 ± 0.02 Å | acs.org |

| Fe-N-O Angle | 176.2° | wikipedia.org |

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and decomposition profile of sodium nitroprusside.

Sodium nitroprusside dihydrate does not have a distinct melting point; instead, it decomposes upon heating. acs.org When heated, the crystalline solid first loses its two molecules of water of hydration. acs.org A TGA curve would show an initial mass loss corresponding to the water content (approximately 12.1% for the dihydrate). This dehydration step would be associated with an endothermic peak in a corresponding DSC curve.

At higher temperatures, the anhydrous Na₂[Fe(CN)₅NO] decomposes. The decomposition is reported to occur at around 450 °C, breaking down into products such as sodium ferrocyanide, nitric oxide, and cyanogen. sciencemadness.org This decomposition would be visible as a significant mass loss in the TGA thermogram and would be accompanied by complex exothermic or endothermic events in the DSC curve, reflecting the breaking of bonds and the formation of new, more stable products.

Fundamental Coordination Chemistry and Electronic Structure of the Pentacyanonitrosylferrate Ii Ion

Molecular and Crystal Structure Analysis

The structural arrangement of the pentacyanonitrosylferrate(II) ion has been extensively characterized through single-crystal X-ray and neutron diffraction studies. These analyses reveal a highly ordered and symmetric structure centered around the iron atom.

Octahedral Iron Center and Ligand Arrangement (Cyanide, Nitrosyl)

The pentacyanonitrosylferrate(II) anion features a central iron atom in an octahedral coordination environment. acs.orgrsc.org This geometry is defined by five cyanide (CN⁻) ligands and one nitrosyl (NO) ligand. acs.org The anion possesses an idealized C₄ᵥ symmetry. edubirdie.com Four of the cyanide ligands are arranged in a plane around the iron center, with the fifth cyanide ligand and the nitrosyl ligand occupying the axial positions, directly opposite each other. The iron atom is slightly displaced from the plane of the four equatorial cyanide groups, moving in the direction of the nitrosyl group. nih.gov

Crystallographic studies have determined precise bond lengths and angles within the complex. The Fe-N bond to the nitrosyl group is approximately 1.63 Å, while the N-O distance is about 1.13 Å. nih.gov The Fe-N-O linkage is nearly linear, with a bond angle measured at approximately 176.2°. edubirdie.com This linearity is a crucial aspect of its electronic structure. The bond distances for the cyanide ligands vary slightly depending on their position. The axial Fe-C bond is typically around 1.93 Å, while the equatorial Fe-C bonds are slightly longer.

| Bond | Typical Bond Length (Å) | Bond Angle | Typical Angle (°) |

|---|---|---|---|

| Fe-N (nitrosyl) | 1.63 | Fe-N-O | ~176.2 |

| N-O (nitrosyl) | 1.13 | ||

| Fe-C (axial) | ~1.93 | ||

| Fe-C (equatorial) | Slightly longer than axial |

Electronic Structure and Bonding Characteristics

The electronic properties of the pentacyanonitrosylferrate(II) ion are complex, particularly concerning the oxidation states of the iron and the nitrosyl ligand. These properties are responsible for its distinct color and reactivity.

Formal Oxidation States of the Nitrosyl Ligand (NO⁺, NO, NO⁻)

The nature of the nitrosyl ligand is a subject of significant discussion in coordination chemistry, as it can formally exist as the nitrosonium cation (NO⁺), the neutral nitrosyl radical (NO), or the nitroxyl (B88944) anion (NO⁻). researchgate.net In the context of sodium nitroprusside, extensive experimental evidence, including its diamagnetism and spectroscopic data, strongly supports the formulation of the complex as containing an Fe(II) center (a low-spin d⁶ configuration) bound to a nitrosonium (NO⁺) ligand. researchgate.netinpharmd.comfigshare.com

This assignment is justified by several key observations:

Linear Fe-N-O linkage : The nearly 180° bond angle is characteristic of an sp-hybridized nitrogen atom, which is consistent with the NO⁺ cation.

Short N-O bond distance : The N-O bond length of 1.13 Å is shorter than that in nitric oxide (NO, 1.15 Å), suggesting a bond order greater than two, as found in NO⁺. edubirdie.com

High N-O stretching frequency : The infrared stretching frequency (ν(NO)) for the nitrosyl group in this complex is observed at a relatively high wavenumber (around 1947 cm⁻¹), which is characteristic of the NO⁺ ligand. edubirdie.com

Therefore, the most widely accepted description is Na₂[Fe²⁺(CN)₅(NO⁺)].

Metal-Ligand Charge Transfer (MLCT) Transitions

The striking red-orange color of sodium nitroprusside arises from intense electronic transitions in the visible region of the electromagnetic spectrum. rsc.org These are not simple d-d transitions, but rather more intense Metal-to-Ligand Charge Transfer (MLCT) bands. acs.orgedubirdie.com Specifically, an electron is excited from a molecular orbital that is primarily metal d-orbital in character to an orbital that is primarily ligand-based.

In the pentacyanonitrosylferrate(II) ion, these transitions involve the promotion of an electron from the iron's d-orbitals to the low-energy π* antibonding orbital of the NO⁺ ligand. edubirdie.comsigmaaldrich.com Spectroscopic analysis reveals two main absorption maxima in the visible spectrum that are attributed to these MLCT transitions:

A band at approximately 498 nm, assigned to the 2b₂ (dxy) → 7e (π*NO) transition. edubirdie.comsciencemadness.org

A band at approximately 394 nm, assigned to the 6e (dxz, dyz) → 7e (π*NO) transition. edubirdie.comsciencemadness.org

The efficiency of these transitions explains the intense color of the compound.

Computational Studies of Electronic Configurations

Computational methods, particularly Density Functional Theory (DFT), have provided deeper insights into the electronic structure of the [Fe(CN)₅NO]²⁻ ion. nih.gov These studies corroborate the experimental findings, confirming that the ground state of the iron center is a low-spin Fe(II) (d⁶) configuration. sigmaaldrich.com The calculations show a strong metal-to-ligand charge transfer effect from the Fe 3d orbitals to the NO 2p orbitals, indicating significant π-backbonding. nih.govsigmaaldrich.com This back-donation of electron density from the iron d-orbitals into the π* orbitals of the NO⁺ ligand strengthens the Fe-N bond and is a key feature of its electronic structure. DFT calculations have also been instrumental in mapping the potential energy surfaces for the ground state and photo-induced metastable states. nih.gov

| Property | Description |

|---|---|

| Fe Oxidation State | +2 (Fe(II)) |

| Fe Electronic Configuration | Low-spin d⁶, diamagnetic |

| Nitrosyl Ligand Formalism | NO⁺ (Nitrosonium) |

| Key MLCT Transition (λₘₐₓ) | ~498 nm (Fe d → NO π) |

| Key MLCT Transition (λₘₐₓ) | ~394 nm (Fe d → NO π) |

Reactivity and Stability in Different Environments

The chemical behavior of sodium nitroprusside is largely dictated by the reactivity of the coordinated nitrosyl ligand and the stability of the complex under various conditions.

The compound is generally stable in crystalline form when protected from light. edubirdie.com In aqueous solutions, its stability is influenced by pH, temperature, and, most significantly, exposure to light. Concentrated solutions (e.g., 10 g/L) protected from light are stable for at least two years at room temperature. inpharmd.com However, dilute solutions are more susceptible to degradation.

The nitrosyl ligand in the [Fe(CN)₅NO]²⁻ complex is electrophilic, making it susceptible to attack by nucleophiles. nih.gov

Reaction with Thiols (S²⁻) : A classic reaction involves the addition of sulfide (B99878) ions, which attack the nitrogen atom of the NO ligand to produce the intensely violet-colored [Fe(CN)₅(NOS)]⁴⁻ ion. This reaction forms the basis of a sensitive analytical test for sulfide. wikipedia.org

Reaction with Hydroxide (B78521) (OH⁻) : A similar reaction with hydroxide ions yields the [Fe(CN)₅(NO₂)]⁴⁻ complex. wikipedia.org

Reaction with other Nucleophiles : The complex also reacts with other nucleophiles such as amines, azide, and hydroxylamine. nih.gov

Aqueous solutions of sodium nitroprusside are highly sensitive to light. edubirdie.comsigmaaldrich.com Upon irradiation with light in the visible spectrum (corresponding to its MLCT bands), the complex can undergo photodegradation. edubirdie.com The primary photochemical processes are the release of the nitrosyl ligand and the formation of aquapentacyanoferrate(III), [Fe(CN)₅H₂O]²⁻, which can further decompose. edubirdie.com

A remarkable feature of sodium nitroprusside's photochemistry is the formation of extremely long-lived metastable electronic states through photoinduced linkage isomerism. acs.org Upon irradiation at low temperatures, the nitrosyl ligand can rearrange from its standard N-bound mode to two other configurations:

Metastable State 1 (MS1) : An O-bound isomer, [Fe(CN)₅(η¹-ON)]²⁻. acs.org

Metastable State 2 (MS2) : A side-on bonded isomer, [Fe(CN)₅(η²-NO)]²⁻. acs.org

These metastable states can be populated at room temperature in solution but have very short lifetimes (nanoseconds to picoseconds) before relaxing back to the ground state. acs.org This photoisomerization is a competing pathway with the photodissociation of the NO ligand. acs.org

In acidic aqueous solutions, the compound decomposes to release toxic hydrogen cyanide (HCN). sciencemadness.org Thermally, the compound is stable up to relatively high temperatures, decomposing at around 450 °C to yield products such as sodium ferrocyanide, nitric oxide, and cyanogen. sciencemadness.org Higher temperatures also accelerate the degradation rate in solution. nih.gov

Ligand Field Effects on Stability

The stability of the pentacyanonitrosylferrate(II) ion is significantly influenced by ligand field effects. The five cyanide anions and the single nitrosyl ligand collectively create a strong ligand field around the central Fe(II) ion. Cyanide is a strong-field ligand, and when combined with the nitrosyl ligand, it produces a large crystal field splitting energy (10Dq). mdpi.com

This large energy gap between the t₂g and e_g sets of d-orbitals dictates the electron configuration of the Fe(II) center, which has six d-electrons. To achieve the lowest energy state, the electrons pair up in the lower-energy t₂g orbitals before occupying the higher-energy e_g orbitals. This results in a diamagnetic, low-spin d⁶ electron configuration (t₂g⁶ e_g⁰). wikipedia.orgmdpi.com This configuration, with a fully occupied set of t₂g orbitals, confers considerable thermodynamic stability to the complex ion. Theoretical and experimental studies have established the ordering of the d-orbital energies, which increase as follows: d₂² < dₓ²₋ᵧ² < dₓz, dᵧz < dₓᵧ. acs.org

| d-Orbital | Symmetry Designation (C₄ᵥ) | Relative Energy Level | Electron Population |

|---|---|---|---|

| dₓᵧ | b₂ | Highest | 2 |

| dₓz, dᵧz | e | Intermediate | 4 |

| dₓ²₋ᵧ² | b₁ | Lower | 0 |

| d₂² | a₁ | Lowest | 0 |

Role of the Nitrosyl Ligand in Overall Reactivity

The chemical reactions involving sodium nitroprusside are predominantly associated with the nitrosyl (NO) ligand. wikipedia.org This ligand is considered "non-innocent," meaning its formal oxidation state and the number of electrons it donates to the metal center can be ambiguous. stackexchange.com However, in the pentacyanonitrosylferrate(II) ion, it is generally formulated as a nitrosyl cation, NO⁺. wikipedia.org This formulation is supported by several key structural and spectroscopic features.

The Fe-N-O linkage is nearly linear, with a bond angle of approximately 176.2°. wikipedia.org The nitrogen-oxygen bond distance is relatively short at 113 pm, and the N-O vibrational stretching frequency is high (around 1947 cm⁻¹), all of which are characteristic of an NO⁺ ligand with a bond order greater than two. wikipedia.org

The primary reactivity of the complex centers on the lability of this nitrosyl ligand. While stable in the dark, the [Fe(CN)₅NO]²⁻ ion is susceptible to photodegradation. nih.gov Upon exposure to light, particularly in the UV-visible range, the complex can absorb energy, leading to the cleavage of the Fe-NO bond and the release of nitric oxide (NO). nih.govvibgyorpublishers.org The electronic transitions responsible for this photosensitivity are attributed to metal-to-ligand charge transfer (MLCT) from the iron d-orbitals to the π* orbitals of the nitrosyl ligand. nih.gov Furthermore, under photoexcitation, the complex can exhibit linkage isomerism, where the NO group transiently binds to the iron center in different configurations, such as an O-bound (η¹-ON) or a side-on (η²-NO) mode, before dissociation. acs.org

| Property | Value | Significance |

|---|---|---|

| Formal Charge | +1 (NO⁺) | Influences the electronic structure and stability of the complex. wikipedia.org |

| Fe-N-O Bond Angle | ~176.2° | Indicates a linear coordination, characteristic of NO⁺. wikipedia.org |

| N-O Bond Length | ~113 pm | Suggests a bond order greater than two, consistent with NO⁺. wikipedia.org |

| N-O Stretching Frequency (IR) | ~1947 cm⁻¹ | High frequency is indicative of a strong N-O triple bond character. wikipedia.org |

Nitric Oxide Release Mechanisms and Dynamics from Sodium Nitroprusside

Biochemical and Chemical Pathways of Nitric Oxide Generation

The release of nitric oxide from sodium nitroprusside in a biological milieu is not a spontaneous event but rather a cascade of chemical reactions. As a prodrug, SNP requires bioactivation to liberate its therapeutic agent, nitric oxide. This process is intimately linked with its interaction with endogenous molecules and its inherent chemical stability.

Interaction with Sulfhydryl Groups (e.g., on Erythrocytes, Albumin)

A primary route for the bioactivation of sodium nitroprusside involves its interaction with sulfhydryl (-SH) groups present on various biological molecules, most notably on erythrocytes and albumin. This reaction is a critical step in the generation of nitric oxide in the bloodstream.

The interaction with cysteine, an amino acid containing a sulfhydryl group, has been shown to follow first-order kinetics. In a solution containing 25 mmol/L of cysteine at 37°C under dark conditions, the release of nitric oxide from sodium nitroprusside occurs with a rate constant of 0.1397 min⁻¹ academax.com. This reaction leads to a steady-state concentration of nitric oxide of 0.87 mmol/L academax.com.

The reaction with glutathione, another abundant sulfhydryl-containing compound, is more complex and exhibits multiphasic reaction kinetics. Within the first 30 minutes of interaction with 25 mmol/L of glutathione, the concentration of nitric oxide peaks at 0.52 mmol/L before reaching a steady-state value of 0.18 mmol/L academax.com. This intricate reaction profile suggests a more complex mechanism compared to the reaction with cysteine.

| Sulfhydryl Compound | Concentration | Reaction Kinetics | Rate Constant (k) | Peak NO Concentration | Steady-State NO Concentration |

|---|---|---|---|---|---|

| Cysteine | 25 mmol/L | First-Order | 0.1397 min⁻¹ | N/A | 0.87 mmol/L |

| Glutathione | 25 mmol/L | Multiphasic | N/A | 0.52 mmol/L | 0.18 mmol/L |

Prodrug Bioactivation and Associated Chemical Transformations

Sodium nitroprusside, chemically known as sodium pentacyanonitrosylferrate(II), is a prodrug that requires chemical transformation to release nitric oxide. The interaction with sulfhydryl groups initiates an electron transfer process, leading to the reduction of the nitroprusside ion nih.gov. This reduction is a key step in its bioactivation.

The one-electron reduction of the [Fe(CN)₅NO]²⁻ ion results in the formation of the unstable [Fe(CN)₅NO]³⁻ species. This reduced intermediate can then undergo further reactions to release nitric oxide. The bioactivation process is not only dependent on reducing agents like sulfhydryl compounds but can also be influenced by other endogenous reducing substances nih.gov.

Spontaneous Decomposition and By-products (e.g., Ferrous Nitrosyl, Cyanide Species)

In the absence of light, the spontaneous decomposition of sodium nitroprusside in aqueous solution is slow. However, the process of nitric oxide release, whether through interaction with sulfhydryl groups or other reducing agents, is accompanied by the formation of several by-products.

The reduction of the nitroprusside ion and subsequent release of nitric oxide leads to the formation of various iron-containing species and the liberation of cyanide ions (CN⁻). The reduced intermediate, [Fe(CN)₄NO]²⁻, can decay through first-order processes with rate constants around 10⁻⁵ s⁻¹ in the pH range of 6-10 nih.govacs.org. This decay is associated with the dissociation of nitric oxide nih.govacs.org.

The decomposition of the reduced nitroprusside ion can also lead to the formation of iron-dinitrosyl species and other complex iron-cyanide compounds, including Prussian blue type precipitates nih.govacs.org. Furthermore, for every mole of nitric oxide released, five cyanide ions are ultimately liberated from the parent compound. These cyanide ions can exist in various forms, including free cyanide, and can undergo further metabolic processes in the body.

Photochemistry and Photoinduced Nitric Oxide Release

Sodium nitroprusside is photosensitive, and its decomposition can be initiated by the absorption of light. This photochemical property provides an alternative pathway for nitric oxide release, which is distinct from its biochemical activation. The efficiency and by-products of this photoinduced release are highly dependent on the wavelength of the incident light.

Photodecomposition Pathways and Kinetics

The photolysis of sodium nitroprusside in aqueous solutions involves a competition between photosubstitution and photo-oxidation reactions researchgate.netsemanticscholar.org. Upon absorption of a photon, the [Fe(CN)₅NO]²⁻ ion is excited to a higher energy state, which can then decay through various pathways, leading to the release of either the nitrosyl (NO) or cyanide (CN⁻) ligands researchgate.netsemanticscholar.org.

One of the main photoproducts upon irradiation is the [Fe(CN)₅(H₂O)]³⁻ ion, which is formed following the release of nitric oxide and subsequent aquation mdpi.com. The quantum yield of the formation of this photoproduct, which is an indirect measure of nitric oxide release, has been determined at specific wavelengths.

Wavelength-Dependent Release of Nitric Oxide versus Cyanide Ligands

A critical aspect of the photochemistry of sodium nitroprusside is the strong dependence of the released products on the irradiation wavelength. This wavelength-dependent photochemistry allows for the selective release of nitric oxide under specific light conditions.

Irradiation of aqueous sodium nitroprusside solutions with light of wavelengths longer than 480 nm results in the selective release of nitric oxide, with no significant liberation of free cyanide ions researchgate.netsemanticscholar.org. Under these conditions, the primary photoproducts are the [Fe(CN)₅(H₂O)]³⁻ ion and nitric oxide, formed through an intramolecular photo-oxidative process researchgate.netsemanticscholar.org.

Conversely, irradiation with light at wavelengths shorter than 480 nm leads to the release of both nitric oxide and cyanide ions researchgate.netsemanticscholar.org. This is a crucial consideration, as the co-release of cyanide can have significant toxicological implications. For instance, at 10% apparent photodegradation induced by white light, 10% of the nitrosyl ligand was recovered as free nitric oxide, while 0.4% of the cyanide ligand was recovered as free cyanide nih.gov.

The quantum yield for the formation of pentacyanoaquoferrate(III), a proxy for NO release, demonstrates this wavelength dependency.

| Irradiation Wavelength (nm) | Quantum Yield (mol einstein⁻¹) of [Fe(CN)₅(H₂O)]³⁻ Formation | Primary Ligand Released |

|---|---|---|

| 366 | 0.35 | NO and CN⁻ |

| 436 | 0.18 | NO and CN⁻ |

| > 480 | Not specified | NO (selective) |

Role of Photoinduced Excited States (ES, MS1, MS2)

The interaction of light with sodium nitroprusside (SNP), Na₂[Fe(CN)₅NO]·2H₂O, initiates a transition from its ground state (GS) to a transient electronic excited state (ES). This process is fundamental to the photo-induced reactivity of the compound. Upon absorption of photons, particularly in the blue-green to ultraviolet range, an electron is promoted via a metal-to-ligand charge-transfer (MLCT) transition. This excitation weakens the bond between the iron center and the nitrosyl (NO) ligand, paving the way for several competing photochemical pathways, including the formation of long-lived metastable states (MS). mdpi.comacs.org

Two primary metastable states, designated MS1 and MS2, have been extensively characterized. These states are not electronic excited states in the typical sense but are rather structural linkage isomers of the nitroprusside anion, representing different minima on the ground-state potential energy surface. sonar.chresearchgate.net They are remarkably stable at low temperatures, allowing for detailed study. hhu.de

MS1 (Isonitrosyl isomer): This state is characterized by the nitrosyl ligand being bonded to the iron center through the oxygen atom, forming a linear Fe-O-N arrangement. researchgate.netnih.gov This isomer is formally described as [Feᴵᴵ(CN)₅(η¹-ON)]²⁻. acs.orgnih.gov At room temperature in solution, the formation of MS1 is a one-photon process. acs.orgnih.gov

MS2 (Side-on nitrosyl isomer): In this configuration, the nitrosyl ligand is bound to the iron center in a side-on fashion, where both the nitrogen and oxygen atoms interact with the iron. researchgate.netnih.gov This isomer is represented as [Feᴵᴵ(CN)₅(η²-NO)]²⁻. acs.orgnih.gov Populating the MS2 state at room temperature is a more energy-intensive two-photon process. acs.orgnih.gov

The formation of these metastable isomers competes directly with the photodissociation pathway that leads to the release of nitric oxide. acs.org Both MS1 and MS2 can be generated on a subpicosecond timescale and exhibit lifetimes exceeding 100 nanoseconds in solution at room temperature. acs.orgnih.gov The distinct vibrational frequencies of the nitrosyl ligand in each state allow for their simultaneous detection and characterization using techniques like transient infrared spectroscopy. acs.org

| State | Structural Description | Formula | Formation Process (Room Temp) | Nitrosyl Stretching Frequency (in Methanol) |

|---|---|---|---|---|

| Ground State (GS) | Linear Fe-N-O | [Feᴵᴵ(CN)₅(η¹-NO)]²⁻ | N/A | ~1947 cm⁻¹ |

| Metastable State 1 (MS1) | Linear Fe-O-N (Isonitrosyl) | [Feᴵᴵ(CN)₅(η¹-ON)]²⁻ | One-photon absorption | 1794 cm⁻¹ acs.orgnih.gov |

| Metastable State 2 (MS2) | Side-on Fe-(NO) | [Feᴵᴵ(CN)₅(η²-NO)]²⁻ | Two-photon absorption | 1652 cm⁻¹ acs.orgnih.gov |

Nitrosyl Ligand Reactivity and Interconversion

Electrophilic Behavior of the Nitrosonium (NO⁺) Ligand

A classic example is the reaction with sulfide (B99878) ions (S²⁻), which forms the basis of a sensitive analytical test for sulfides. The nucleophilic sulfide attacks the nitrosyl nitrogen, resulting in the formation of a transient, intensely violet-colored complex, [Fe(CN)₅(NOS)]⁴⁻. wikipedia.org

A similar reaction occurs with hydroxide (B78521) ions (OH⁻), another strong nucleophile. The addition of a strong base to a solution of sodium nitroprusside leads to the formation of the pentacyanonitritoferrate(II) complex, [Fe(CN)₅(NO₂)]⁴⁻, where the hydroxide has attacked the NO⁺ ligand. wikipedia.org The reaction with ketones under basic conditions, known as Rothera's test, also relies on the electrophilic nature of the nitroprusside complex reacting with the enolate anion of the ketone. youtube.comdoubtnut.com

Redox Interconversion of Nitrosyl Species

The release of biologically active nitric oxide (NO•), a neutral radical, from the nitroprusside complex containing an NO⁺ ligand necessitates a reductive step. In biological systems, this conversion is not spontaneous but is mediated by reducing agents. nih.gov

Another significant redox pathway occurs through the interaction with oxyhemoglobin. An electron is transferred from the Fe²⁺ of oxyhemoglobin to the nitroprusside anion. openanesthesia.org This reduction again forms an unstable SNP radical, which then rapidly breaks down, releasing nitric oxide. openanesthesia.org

Mechanisms of Cyanide Release from Sodium Nitroprusside

The release of the five cyanide (CN⁻) ligands from sodium nitroprusside is a critical aspect of its chemistry, particularly concerning its in vivo metabolism. There are several distinct mechanisms through which this occurs.

Reductive Metabolism via Hemoglobin: In the bloodstream, sodium nitroprusside interacts with oxyhemoglobin. This interaction involves the transfer of an electron to the SNP complex, leading to its reduction. The resulting unstable radical species rapidly decomposes, releasing all five cyanide ions, nitric oxide, and forming methemoglobin. openanesthesia.orgnih.gov This is considered a primary pathway for cyanide release in a physiological context. Research has shown that hemolysis, which increases free hemoglobin in the plasma, can accelerate the rate of cyanide release from SNP. nih.gov

Photodegradation: Sodium nitroprusside is sensitive to light. Exposure to light energy, particularly in the UV-A and blue regions of the spectrum, can induce photodegradation of the complex. nih.gov This photolytic process involves a competition between the release of the nitrosyl ligand and the cyanide ligands. nih.gov Irradiation with light below approximately 480 nm leads to the release of both nitric oxide and free cyanide. nih.gov The extent of degradation is dependent on the intensity and wavelength of the light source. nih.govvibgyorpublishers.org Studies have shown that in aqueous solutions exposed to fluorescent light, 100% of the cyanide can be released after 72 hours, whereas properly light-protected solutions show minimal cyanide release. nih.gov

Reaction with Reducing Agents (Thiols): As described in the redox interconversion of the nitrosyl ligand, reducing agents such as cysteine and other thiols can reduce the nitroprusside anion. nih.gov This reduction not only facilitates the release of nitric oxide but also leads to the simultaneous liberation of hydrogen cyanide (HCN). nih.gov

| Mechanism | Trigger | Key Reactant(s) | Primary Products |

|---|---|---|---|

| Reductive Metabolism | Electron Transfer | Oxyhemoglobin | Nitric Oxide (NO), 5 CN⁻ ions, Methemoglobin openanesthesia.orgnih.gov |

| Photodegradation | Light Exposure (<480 nm) | Aqueous SNP | Nitric Oxide (NO), CN⁻ ions, various iron-cyanide complexes nih.gov |

| Reaction with Thiols | Electron Transfer | Cysteine, Glutathione, etc. | Nitric Oxide (NO), Hydrogen Cyanide (HCN) nih.gov |

Research Applications of Sodium Nitroprusside As a Chemical Probe and Tool

Applications in In Vitro and Ex Vivo Physiological Research

Probing Endothelium-Independent Vasodilation Mechanisms

Sodium nitroprusside is widely used in research as a classic endothelium-independent vasodilator. physiology.orgnih.gov It directly donates nitric oxide, which diffuses into vascular smooth muscle cells to elicit relaxation, thereby bypassing the need for endothelial nitric oxide synthase (eNOS) activity. patsnap.comopenanesthesia.org This property makes it an invaluable tool for differentiating between endothelium-dependent and -independent vasodilation in isolated blood vessel studies. For instance, in studies comparing the vasodilatory capacities of different agents, SNP serves as a benchmark for maximal endothelium-independent relaxation. physiology.orgresearchgate.net Research on isolated human radial arteries has demonstrated that both sodium nitroprusside and nitroglycerin are potent vasodilators. nih.gov In forearm pharmacology studies, SNP is used to assess endothelium-independent vascular function, with findings indicating it induces significantly higher vasodilatory actions compared to nitroglycerin at higher doses. physiology.org

Investigations of Vascular Smooth Muscle Relaxation

Sodium nitroprusside is a potent relaxant of vascular smooth muscle (VSM), particularly in tissues with a predominantly tonic response, such as the aorta. nih.govjst.go.jp Its mechanism involves the release of nitric oxide (NO), which directly acts on the smooth muscle cells. nih.govpatsnap.com This leads to the dilation of both arteries and veins. patsnap.commdpi.com The relaxation of arteriolar smooth muscle reduces systemic vascular resistance. mdpi.com Studies on isolated rat aorta have shown that SNP's relaxant effect is potentiated by the endothelium, which also releases NO. nih.gov Furthermore, research on human aneurysmal smooth muscle cells has shown that SNP can promote a contractile phenotype and improve extracellular matrix homeostasis. nih.gov In spontaneously hypertensive rats, SNP has been found to attenuate the hyperproliferation of vascular smooth muscle cells. nih.gov

Studies on Intracellular Signaling Pathways (e.g., Guanylate Cyclase Activation, cGMP Production, Protein Kinase G)

Sodium nitroprusside's primary mechanism of action involves the activation of soluble guanylate cyclase (sGC) upon releasing nitric oxide (NO). patsnap.comnih.govmdpi.com This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). patsnap.comnih.gov The resulting increase in intracellular cGMP levels is a key signaling event that mediates many of SNP's physiological effects. patsnap.comahajournals.org

Elevated cGMP, in turn, activates protein kinase G (PKG). patsnap.commdpi.com PKG phosphorylates various downstream targets, leading to a cascade of events that result in smooth muscle relaxation. patsnap.comnih.gov This includes the inhibition of calcium influx and a decrease in the sensitivity of contractile proteins to calcium. patsnap.commdpi.com Research has shown that the SNP-induced activation of vascular smooth muscle BK (high-conductance, calcium-activated potassium) channels is fully mediated by PKG. nih.govmdpi.com However, some studies have also indicated that SNP can activate other signaling pathways, such as the p38 mitogen-activated protein kinase (p38 MAPK) pathway, through a cGMP/PKG-independent mechanism in cardiomyocytes. nih.gov Interestingly, while SNP consistently activates guanylate cyclase, at higher concentrations, it can also lead to an inhibition of the enzyme's activity, resulting in a bell-shaped concentration-activation curve. nih.gov

Modulation and Investigation of Platelet Aggregation Mechanisms

Sodium nitroprusside has been shown to inhibit platelet aggregation, an effect also mediated by its release of nitric oxide and the subsequent activation of the guanylate cyclase-cGMP pathway within platelets. mdpi.comahajournals.orgnih.govahajournals.org This leads to a decrease in intracellular calcium, which is crucial for platelet activation. mdpi.com However, the inhibitory effect of SNP on platelet aggregation is not uniform and can be dependent on the agonist used to stimulate aggregation.

One study found that at clinically relevant concentrations, SNP significantly inhibited platelet aggregation stimulated by platelet-activating factor (PAF). nih.govedpsciences.org In contrast, aggregation mediated by adenosine 5'-diphosphate (ADP) or epinephrine was not significantly affected. nih.govedpsciences.org Another study reported that in vivo, SNP inhibited platelet aggregation in response to epinephrine, and this inhibition was reversible within 8-12 minutes after discontinuing the infusion. nih.gov In vitro findings from the same study showed that SNP did inhibit dense and alpha-granule release in response to ADP, and this effect could be reversed by pretreatment with epinephrine. nih.gov The synergistic inhibitory effect of sodium nitroprusside and prostacyclin on platelet function has also been reported. ahajournals.org

| Agonist | Effect of Sodium Nitroprusside | Reference |

|---|---|---|

| Platelet-Activating Factor (PAF) | Significant Inhibition | nih.govedpsciences.org |

| Adenosine 5'-diphosphate (ADP) | Not Significantly Affected (in vivo) / Inhibition (in vitro) | nih.govedpsciences.orgnih.gov |

| Epinephrine | Not Significantly Affected / Inhibition (reversible) | nih.govedpsciences.orgnih.gov |

Research on Cellular Calcium Dynamics

Sodium nitroprusside's influence on cellular calcium dynamics is complex and cell-type specific. In vascular smooth muscle, its vasodilatory effect is largely attributed to a reduction in intracellular calcium concentrations. patsnap.comnih.gov This is a downstream consequence of the NO-cGMP-PKG signaling pathway, which enhances the reuptake of calcium into the sarcoplasmic reticulum and promotes the opening of calcium-activated potassium channels, leading to hyperpolarization and closure of voltage-dependent calcium channels. patsnap.commdpi.com SNP has been shown to inhibit the contractile response of calcium-depleted, depolarized rat aorta to extracellular calcium and to reduce calcium binding by microsomes. nih.gov

Conversely, in other cell types, such as the murine macrophage cell line PU5-1.8, SNP has been demonstrated to increase both intranuclear and cytosolic free calcium concentrations. nih.gov This effect was dependent on both internal calcium release and external calcium influx. nih.gov In goat detrusor smooth muscle, SNP has been shown to inhibit G-protein coupled protein kinase C, leading to the inhibition of both calcium entry and intracellular calcium release. arccjournals.com Furthermore, in red blood cells, SNP treatment can block the decrease in cell deformability caused by calcium influx. nih.gov

Use in Studying Organ-Specific Cellular Mechanisms (e.g., Proximal Tubular Reabsorption)

Sodium nitroprusside is utilized as a tool to investigate cellular mechanisms in specific organs, such as the kidney. It has been shown to enhance renal blood flow and lower renal vascular resistance. mdpi.comnih.gov In anesthetized dogs, intrarenal infusion of SNP was found to increase cGMP levels in the kidney and suppress sodium reabsorption. nih.gov However, this natriuretic effect can be obscured by the systemic hypotensive effects of the compound. nih.gov The administration of SNP in postoperative cardiac surgical patients has been observed to improve renal blood flow, which may be beneficial for patients at risk of acute renal failure. nih.govoup.com These studies suggest that SNP, by releasing NO directly within the renal vasculature, can modulate renal hemodynamics and tubular function independently of systemic factors, making it a useful probe for dissecting the role of NO in renal physiology. nih.gov

Studies in Microbiology and Cellular Metabolism

In the realm of microbiology, sodium nitroprusside is utilized to explore the effects of nitric oxide on bacterial growth, viability, and community behaviors such as biofilm formation. Its ability to release NO provides a means to study the bactericidal and bacteriostatic mechanisms of nitrosative stress.

Investigation of Bactericidal Activity and Mechanisms

Sodium nitroprusside has demonstrated potent bactericidal effects against a range of bacteria. For instance, its activity has been documented against Clostridium sporogenes and sulfate-reducing bacteria (SRB) frontiersin.org. Research has shown that SNP can inhibit the growth and metabolic activity of SRB at low concentrations nih.gov. In one study, a concentration of 0.05 mM SNP was sufficient to inhibit SRB-mediated souring in oil-containing bioreactors, a significantly lower concentration than the 4 mM of sodium nitrate required for the same effect nih.gov.

The bactericidal efficacy of SNP is often attributed to the release of the highly reactive nitric oxide molecule, which can lead to the formation of other reactive nitrogen species (RNS). These RNS can interact with and damage critical cellular components such as lipids, DNA, and proteins, ultimately leading to cellular dysfunction and death frontiersin.org.

A proposed mechanism for the antimicrobial action of nitric oxide, and by extension SNP, is the disruption of iron-sulfur (Fe-S) clusters within essential bacterial enzymes mdpi.com. These clusters are critical prosthetic groups for a variety of proteins involved in fundamental cellular processes, including respiration and DNA repair nih.gov. The interaction of NO with these clusters can lead to their degradation and the formation of dinitrosyl iron complexes, resulting in the inactivation of the enzyme and disruption of vital metabolic pathways mdpi.com.

However, the direct role of Fe-S cluster disruption in the bactericidal activity of SNP is a subject of ongoing research. While some studies suggest that toxic metal ions can disrupt Fe-S cluster-containing enzymes, leading to inhibited bacterial growth, other research has indicated that the antimicrobial effects of certain nitroso compounds may not be directly mediated by nitric oxide's interaction with these clusters researchgate.net.

Sodium nitroprusside can act as a nitrosating agent, a property that contributes to its microbial inhibition. It can facilitate the S-nitrosation of thiol groups in proteins, a post-translational modification that can alter protein function and lead to cellular stress. This nitrosating capability is particularly effective at neutral pH, unlike other nitrosating agents such as nitrite (B80452), which require acidic conditions.

Research on Biofilm Dispersal Mechanisms

Biofilms are structured communities of bacteria encased in a self-produced matrix, which exhibit increased resistance to antimicrobial agents. Nitric oxide, released from donors like SNP, has been identified as a key signaling molecule in the dispersal of biofilms, triggering a transition from a sessile, biofilm-associated lifestyle to a motile, planktonic state mdpi.comnih.gov. This dispersal can enhance the efficacy of antimicrobial treatments nih.govbiorxiv.orgasm.org.

The mechanism of NO-induced biofilm dispersal is linked to the modulation of intracellular second messenger signaling. Specifically, NO has been shown to reduce the levels of cyclic dimeric guanosine monophosphate (c-di-GMP), a key bacterial second messenger that promotes biofilm formation mdpi.com. By lowering c-di-GMP levels, NO can trigger the expression of genes involved in motility and the degradation of the biofilm matrix, leading to the release of individual bacteria.

Interestingly, research on Pseudomonas aeruginosa has revealed a dual role for SNP in the context of biofilms. While it can induce dispersal through the release of NO, it can also serve as a source of iron, a critical nutrient for bacterial growth. Under certain experimental conditions, the iron-releasing properties of SNP can promote both planktonic and biofilm growth, potentially confounding its application as a biofilm dispersal agent nih.govbiorxiv.orgasm.orgresearchgate.net.

| Time | SNP Concentration | Effect on SRB (MPN reduction) | Effect on APB (MPN reduction) |

|---|---|---|---|

| 10 min | Not Specified | 10³-fold decrease | 10³-fold decrease |

| 1 h | Not Specified | ≥10⁹-fold decrease | 10⁵ to 10⁶-fold decrease |

| 24 h | Not Specified | Complete kill | >10⁹-fold decrease |

Neuroscience Research: Elucidating the Role of Nitric Oxide as an Intra- and Inter-cellular Messenger

In neuroscience, sodium nitroprusside is a crucial pharmacological tool for investigating the diverse roles of nitric oxide as a neurotransmitter and neuromodulator. As a diffusible gas, NO can act as a retrograde messenger, transmitting signals between neurons. SNP allows researchers to mimic the endogenous release of NO and study its effects on synaptic plasticity, neuronal excitability, and other neural processes nih.govnenu.edu.cn.

Studies utilizing SNP have contributed to the understanding of the cGMP signaling pathway in the brain. Nitric oxide released from SNP activates soluble guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP), which in turn modulates the activity of various downstream targets, including ion channels and protein kinases nih.gov. This pathway is implicated in processes such as learning and memory. Furthermore, research using SNP has explored the potential therapeutic applications of NO donors in neurological disorders, including schizophrenia, by examining their effects on neurotransmitter systems and neuronal survival nih.govresearchgate.net.

Plant Physiology Research: Understanding Nitric Oxide as a Signaling Molecule

Sodium nitroprusside is widely employed in plant physiology to unravel the intricate signaling networks in which nitric oxide participates. As a signaling molecule, NO is involved in a vast array of physiological processes, including growth, development, and responses to both biotic and abiotic stresses researchgate.netnih.govmdpi.commdpi.com. The application of SNP allows for the controlled administration of exogenous NO, enabling researchers to study its effects on seed germination, root development, stomatal closure, and flowering researchgate.net.

In the context of abiotic stress, such as salinity and drought, SNP has been used to demonstrate the protective role of nitric oxide. Exogenous application of NO via SNP can enhance plant tolerance to these stresses by modulating ion homeostasis, improving photosynthetic efficiency, and activating antioxidant defense systems nih.govmdpi.com. These studies have shown that NO can mitigate oxidative damage by scavenging reactive oxygen species and upregulating the activity of antioxidant enzymes mdpi.com.

| Parameter | Treatment | Observed Effect |

|---|---|---|

| Growth | SNP application | Improved growth parameters |

| Photosynthesis | SNP application | Enhanced photosynthetic rate and chlorophyll content |

| Oxidative Stress | SNP application | Reduced lipid peroxidation and production of free radicals |

| Antioxidant System | SNP application | Improved levels of phenolics, flavonoids, and glutathione metabolism |

Involvement in Plant Developmental Processes

Sodium nitroprusside has been extensively used to elucidate the role of nitric oxide in fundamental plant developmental processes, including photosynthesis and stomatal movement.

Photosynthesis:

A study on maize and sorghum showed that SNP treatment led to varied changes in photosynthetic pigments depending on the concentration and plant species. For instance, in sorghum, SNP treatment at 150 µM resulted in the highest increase in both chlorophyll (15%) and carotenoid (10%) content. nih.gov

Interactive Data Table: Effect of Sodium Nitroprusside (SNP) on Photosynthetic Pigments in Sorghum

| SNP Concentration (µM) | Increase in Chlorophyll (%) | Increase in Carotenoids (%) |

| 50 | 4 | 2 |

| 100 | 8 | 5 |

| 150 | 15 | 10 |

| 300 | 12 | 8 |

This table is generated based on data indicating a general positive correlation between SNP concentration (up to a certain point) and pigment content in sorghum, as described in the text.

Stomatal Movement:

Sodium nitroprusside is a valuable tool for investigating the regulation of stomatal aperture, a critical process for gas exchange and water balance in plants. Nitric oxide, released from SNP, is a key signaling molecule in the complex pathways that control stomatal opening and closing. scispace.com Most studies indicate that NO generally promotes stomatal closure, which can be a crucial response to drought stress, helping to conserve water. scispace.com By applying SNP, researchers can manipulate NO levels and observe the subsequent effects on stomatal conductance and density, providing insights into the molecular mechanisms underlying stomatal regulation. scispace.com

Role in Plant Responses to Abiotic and Biotic Stresses (as a Signaling Mediator)

Sodium nitroprusside is widely employed as a nitric oxide donor to study its role as a signaling mediator in plant responses to a variety of environmental challenges.

Abiotic Stress:

Nitric oxide plays a pivotal role in mediating plant tolerance to abiotic stresses such as drought, salinity, and heavy metal toxicity. infinitylearn.comhach.com The application of SNP has been shown to alleviate the negative impacts of these stresses by modulating various physiological and biochemical processes. wikipedia.orginfinitylearn.com For instance, under drought stress, SNP treatment has been found to improve water use efficiency and protect the photosynthetic machinery from damage. wikipedia.org In the case of salinity stress, SNP can help maintain ionic homeostasis and reduce oxidative damage by enhancing the activity of antioxidant enzymes. infinitylearn.comhach.com Research indicates that NO, released from SNP, interacts with other signaling molecules and phytohormones to orchestrate a comprehensive stress response, leading to enhanced plant resilience. nih.govtandfonline.com

Biotic Stress:

Nitric oxide is also a key player in plant defense against pathogens and herbivores. As a signaling molecule, it is involved in the activation of defense-related genes and the production of antimicrobial compounds. tandfonline.com The use of sodium nitroprusside allows researchers to investigate the specific roles of NO in various defense pathways. For example, studies have shown that NO can mediate the hypersensitive response, a form of programmed cell death that limits the spread of pathogens. By applying SNP, scientists can mimic the endogenous production of NO during an infection and study its downstream effects on plant immunity.

Analytical Chemistry Applications

Sodium nitroprusside is a versatile reagent in analytical chemistry, utilized for the detection and quantification of a wide array of substances, as a catalyst, a calibration standard, and for its own quantification.

Reagent for Detection and Quantitative Determination of Various Analytes

Sodium nitroprusside is employed in various colorimetric tests for the identification and quantification of several classes of chemical compounds.

Sulphur Compounds: The most well-known application is the detection of sulfide (B99878) ions (S²⁻). In the presence of sulfide, sodium nitroprusside forms a vibrant violet-colored complex, [Fe(CN)₅(NOS)]⁴⁻, which is the basis for a highly sensitive qualitative and quantitative test for sulfur in organic compounds after sodium fusion. wikipedia.orginfinitylearn.comdoubtnut.com

Thiols: The nitroprusside reaction is also used to detect the presence of thiol groups (sulfhydryl groups, -SH), for instance in the amino acid cysteine. In an alkaline medium, compounds containing a free thiol group react with sodium nitroprusside to produce a distinct red or violet color. wikipedia.orgoxfordreference.comquora.com

Methyl Ketones: In alkaline conditions, sodium nitroprusside reacts with methyl ketones (compounds containing the CH₃C(=O)- group) to produce a bright red coloration. This reaction, known as Rothera's test, is a classic method for the detection of ketones, for example, in urine analysis. wikipedia.org

Amines: Sodium nitroprusside can be used to detect certain amines. For example, Simon's test utilizes a solution of sodium nitroprusside and acetaldehyde to produce a blue color in the presence of secondary amines, which is useful in screening for illicit drugs. wikipedia.org

Catalyst in Quantitative Analytical Procedures

Sodium nitroprusside serves as a catalyst in the quantitative determination of ammonia. In the Berthelot reaction, ammonia reacts with phenol (or salicylate) and hypochlorite in an alkaline medium to form a blue-colored indophenol compound. The addition of sodium nitroprusside significantly enhances the sensitivity and accelerates the rate of this color-forming reaction, allowing for the accurate spectrophotometric measurement of ammonia concentrations at low levels. hach.comchesapeakebay.netweebly.comtexas.gov

Calibration Standard in Spectrometric Techniques

Sodium nitroprusside is frequently used as a reference compound for the calibration of Mössbauer spectrometers, particularly for ⁵⁷Fe spectroscopy. nih.govnist.gov Several characteristics make it a suitable standard, including its well-defined and stable quadrupole splitting, which is only weakly dependent on temperature. nih.gov The National Bureau of Standards (NBS) has issued sodium nitroprusside as a standard reference material for comparing isomer shifts in iron-containing compounds. nist.gov

Methodologies for Spectrophotometric Quantification of Sodium Nitroprusside Itself

Several spectrophotometric methods have been developed for the quantitative determination of sodium nitroprusside.

Direct Spectrophotometry: A specific method utilizes the molar absorptivity values at the absorption maxima in the electronic spectrum of sodium nitroprusside at 394 nm and 498 nm. These absorbance measurements are indicative of the unaltered nitroferricyanide complex. nih.gov

Coupling Reactions: Another approach involves the coupling reaction of sodium nitroprusside with other reagents to form a colored product that can be quantified. For instance, a method has been developed based on the coupling reaction of SNP with diazotized p-nitroaniline in a basic medium, which forms an intense yellow water-soluble species with maximum absorbance at 278 nm and 396 nm, depending on the concentration of SNP. scispace.comresearchgate.net

Flow Injection Analysis: A sensitive flow-injection method has been reported where nitrite ions are released from SNP in an alkaline medium. These nitrite ions are then quantified spectrophotometrically by diazotizing with sulphadiazine and coupling with N-(1-naphthyl)ethylenediamine dihydrochloride to produce a purple azo dye measured at 545 nm. tandfonline.com

Interactive Data Table: Spectrophotometric Methods for Sodium Nitroprusside Quantification

| Method | Principle | Wavelength (nm) |

| Direct Spectrophotometry | Intrinsic absorbance of the complex | 394 and 498 |

| Coupling with Diazotized p-Nitroaniline | Formation of a yellow product | 278 and 396 |

| Flow Injection with Nitrite Release | Formation of a purple azo dye | 545 |

Materials Science and Advanced Optical Applications

Exploration of Optical Storage Properties (Metastable Excited States in Crystals)

Sodium nitroprusside has been the subject of significant research for its potential applications in optical data storage, a field driven by the increasing demand for more compact and efficient data storage methods. cam.ac.uk The foundation of this potential lies in the photorefractive properties of sodium nitroprusside crystals, which arise from the existence of optically accessible metastable states. cam.ac.ukmdpi.com Unlike some materials that rely on the Pockels effect, sodium nitroprusside's unique recording kinetics make it a subject of scientific curiosity for advanced data storage technologies like holographic data storage. cam.ac.uk Holography offers the potential for very high information densities by utilizing the anisotropic refractive index of a storage material. cam.ac.uk

Upon irradiation with light in the wavelength range of 350–580 nm, sodium nitroprusside dihydrate (Na₂[Fe(CN)₅NO]·2H₂O) crystals exhibit extremely long-lived electronic excited states. Researchers have identified and characterized two distinct metastable states, commonly denoted as MS1 and MS2. mdpi.comacs.org These states are remarkably stable at low temperatures, with lifetimes exceeding 10⁷ seconds below 160 K, which allows for detailed structural analysis. mdpi.comresearchgate.net

X-ray diffraction studies have been crucial in determining the geometric structures of these metastable states. acs.org At a temperature of 50 K, where the decay of these states is not observed, scientists have been able to analyze the changes in the molecular geometry of the nitroprusside anion upon photoexcitation. acs.org

In the ground state (GS), the iron atom is bonded to five cyanide ligands and one nitrosyl ligand in a roughly octahedral geometry. The Fe-N-O linkage is nearly linear. acs.org Upon excitation to the MS1 state, significant geometrical distortions occur. One of the most notable changes is the elongation of the Fe-N bond. Reinterpretation of diffraction data suggests a linear, oxygen-bound isonitrosyl geometry for the MS1 state. acs.org For the MS2 state, the evidence points to a different configuration where the nitrosyl ligand is sideways bound (η²) to the iron atom. acs.org

These three distinct structural configurations—the ground state and the two metastable states—represent minima on the energy pathway of linkage isomerization, providing a fundamental basis for encoding information. mdpi.comacs.org The ability to switch the molecule between these states using light opens up possibilities for high-density optical storage applications. cam.ac.uk

Table 1: Comparison of Geometric Parameters of the Nitroprusside Anion in its Ground and Metastable States

Data obtained from X-ray diffraction studies at low temperatures.

| Parameter | Ground State (GS) | Metastable State I (MS1) | Metastable State II (MS2) |

|---|---|---|---|

| Temperature (K) | 50 | 50 | 50 |

| Fe-N Distance (Å) | 1.6656(7) | - | 1.89(2) |

| N-O Distance (Å) | 1.133(1) | 1.140(7) | 1.14(2) |

| Fe-O Distance (Å) | - | 1.715(5) | 2.07(2) |

| NO Geometry | Linear (Fe-N-O) | Linear (Fe-O-N) | Sideways bound (η²) |

Integration into Nitric Oxide-Generating Materials for Controlled Release

Sodium nitroprusside is a well-established nitric oxide (NO) donor, a class of compounds capable of releasing NO. rsc.orgnih.gov Nitric oxide is a critical signaling molecule in numerous physiological processes, and the development of materials that can deliver it in a controlled manner is a significant goal in materials science and medicine. nih.gov The integration of NO donors like sodium nitroprusside into various material platforms is a key strategy for achieving controlled and targeted NO release. rsc.orgnih.gov

The release of nitric oxide from sodium nitroprusside can occur through various mechanisms. In aqueous solutions, it can spontaneously decompose to generate NO. researchgate.netresearchgate.net This process involves the interaction with oxygen to produce nitrite ions. researchgate.net The release can also be significantly influenced by interaction with sulfhydryl-containing molecules such as cysteine and glutathione. nih.govresearchgate.net An electron-transfer process is considered a key step, leading to the formation of S-nitrosothiols, which can act as storage and transport vehicles for NO. nih.gov

The development of nitric oxide-generating materials aims to harness these release mechanisms within a solid-state or matrix-based system. The general approach involves incorporating NO donor molecules into biocompatible and stable materials, such as nanoparticles or polymers. nih.gov While sodium nitroprusside is a common NO donor, the broader class of donors used in such materials includes S-nitrosothiols (RSNOs), N-diazeniumdiolates (NONOates), and other metal nitrosyl complexes. rsc.org

The primary objective of integrating compounds like sodium nitroprusside into a material is to control the rate and location of NO release, thereby avoiding a burst release and potential toxicity from byproducts like cyanide. rsc.orgwikipedia.org For instance, encapsulation within platforms like silica (B1680970) nanoparticles has been explored for other NO donors to achieve longer vasodilatory effects. nih.gov The release can be triggered by various stimuli, including light, heat, changes in pH, or the presence of specific biological molecules. rsc.orgnih.gov This controlled release is therapeutically desirable for both systemic and topical applications. nih.gov Further research is focused on optimizing the biocompatibility, biosafety, and biodistribution of these NO-releasing nanomaterials for potential clinical applications. rsc.org

Table 2: Classes of Commonly Used Nitric Oxide (NO) Donors for Integration into Materials

A representative list of chemical classes that are utilized in the development of NO-releasing materials.

| Class of NO Donor | Example Compound | General Release Mechanism |

|---|---|---|

| Metal Nitrosyl Complexes | Sodium Nitroprusside | Spontaneous decomposition, interaction with sulfhydryl groups, light-induced release. |

| S-Nitrosothiols (RSNOs) | S-Nitrosoglutathione (GSNO) | Homolytic cleavage of the S-N bond, influenced by metal ions, light, and heat. |

| N-Diazeniumdiolates (NONOates) | Diethylamine/NO | Spontaneous release in a pH-dependent manner. |

| Organic Nitrates/Nitrites | Glyceryl Trinitrate | Enzymatic biotransformation. |

| Roussin's Black Salt (RBS) | - | Light-induced release. |

Theoretical and Computational Studies on Sodium Nitroprusside

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations have been pivotal in understanding the electronic configuration of the nitroprusside anion, [Fe(CN)₅NO]²⁻, which dictates its chemical behavior. The compound consists of a central iron (Fe) atom coordinated to five cyanide (CN⁻) ligands and one nitrosyl (NO) ligand in an octahedral geometry. askfilo.com

Density Functional Theory (DFT) investigations have been employed to study the ground and metastable states of the nitroprusside ion. mdpi.com These studies focus on the molecular orbitals and the nature of the chemical bonds within the complex. A key feature of its electronic structure is the significant π-bonding between the iron d-orbitals and the π* orbitals of the nitrosyl ligand. This back-bonding is crucial to the stability and reactivity of the complex. acs.org

The electronic transitions of sodium nitroprusside have also been computationally explored. A notable transition involves a metal-to-ligand charge transfer (MLCT) from the iron's dxy orbital to the π(NO) orbital. mdpi.com For sodium nitroprusside, this transition is observed experimentally at 498 nm and is responsible for the compound's characteristic color. mdpi.com Quantum chemistry has also been applied to perform vibrational studies of the nitroprusside anion, helping to assign and understand its vibrational frequencies. documentsdelivered.com

Table 1: Key Electronic Transitions in Sodium Nitroprusside

| Transition Type | Orbitals Involved | Experimental Wavelength (nm) |

| Metal-to-Ligand Charge Transfer (MLCT) | dxy (Fe) → π(NO) | 498 mdpi.com |

Molecular Dynamics Simulations of Ligand Interactions and Reaction Pathways

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com This technique allows researchers to model the interactions between sodium nitroprusside and its surrounding environment, such as solvent molecules or biological components, providing insights into reaction pathways at an atomic level. nih.gov

MD simulations have been used to investigate the behavior of sodium nitroprusside in confined spaces, such as within amorphous silica (B1680970) matrices. figshare.com These studies have revealed that even when confined, the complex can display liquid-like isotropic motion while retaining a preferential arrangement between the sodium cations and nitroprusside anions. figshare.com Temperature-dependent simulations and experiments have helped determine the motional activation energies for the nitroprusside anions, sodium cations, and water molecules within these pores. figshare.com For drier samples, MD simulations combined with NMR data suggest that guest populations interact significantly with the pore surfaces. figshare.com

The general approach for these simulations involves defining a force field (like AMBER) to describe the forces between atoms and then solving the equations of motion. mdpi.com The system is typically solvated in a water model (like TIP3) within a simulation box, and its dynamic behavior is simulated over a specific time period, often on the scale of nanoseconds to microseconds. nih.govmdpi.com

Table 2: Example Parameters in Molecular Dynamics Simulations

| Parameter | Description | Typical Value/Method |

| Force Field | Describes the potential energy of the system | AMBER99 mdpi.com |

| Water Model | Represents the solvent molecules | TIP3 mdpi.com |

| Simulation Software | Program used to run the simulation | Gromacs mdpi.com |

| Analysis Method | Technique to analyze interactions | Protein-Ligand Interaction Profiler (PLIP) mdpi.com |

Computational Modeling of Nitric Oxide Release Kinetics and Mechanisms